molecular formula C19H24N8 B6457663 2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2549010-45-7

2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457663
CAS No.: 2549010-45-7
M. Wt: 364.4 g/mol
InChI Key: PAADNQFPRXLGGO-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with cyclopropyl, dimethyl, and piperazine-linked triazolo[1,5-a]pyrimidine groups. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolo[1,5-a]pyrimidines with nitro, methylthio, or chlorophenyl substituents) suggest applications in medicinal chemistry or agrochemicals .

Properties

IUPAC Name

7-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-12-10-16(27-19(22-12)20-11-21-27)25-6-8-26(9-7-25)18-13(2)14(3)23-17(24-18)15-4-5-15/h10-11,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAADNQFPRXLGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4C)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and features a unique structural arrangement that may confer diverse biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N6C_{18}H_{24}N_{6} with a molecular weight of approximately 324.4 g/mol. The structure includes several functional groups such as cyclopropyl and piperazine moieties, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC18H24N6
Molecular Weight324.4 g/mol
IUPAC Name2-Cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
InChI KeyOZYWRMIQZAXAMI-UHFFFAOYSA-N

The biological activity of 2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is primarily linked to its interaction with specific biological targets such as enzymes and receptors involved in various signaling pathways. Compounds with similar structures have demonstrated activity against cancer cell lines and other pathological conditions.

In Vitro Studies

Recent studies have evaluated the cytotoxicity of related pyrimidine derivatives against various cancer cell lines. For instance, compounds structurally similar to the target compound exhibited significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines:

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

These findings suggest that the compound may act as an effective inhibitor of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have been documented regarding compounds similar to 2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine:

  • C-Met Kinase Inhibition : A series of triazolo-pyridazine/-pyrimidine derivatives were synthesized and tested for their inhibitory activity against c-Met kinase. The most promising compounds showed IC50 values comparable to established inhibitors like Foretinib .
  • Cytotoxicity Assessment : Compounds were assessed for their cytotoxicity using the MTT assay across multiple cancer cell lines. The results indicated that many derivatives displayed moderate to high levels of cytotoxicity .
  • Apoptotic Activity : Further studies revealed that certain derivatives could induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase .

Future Directions

The potential applications of 2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine lie within the realm of targeted cancer therapies and possibly neuropharmacology due to its structural characteristics. Future research should focus on:

  • Structural Optimization : Modifying the existing structure to enhance potency and selectivity for specific biological targets.
  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name / ID (Evidence) Core Structure Key Substituents Synthesis Yield / Conditions Notable Properties
Target Compound Pyrimidine Cyclopropyl, dimethyl, piperazine-linked 5-methyl-triazolo[1,5-a]pyrimidine Hypothetical (likely multi-step, involving cyclopropylation and piperazine coupling) Predicted enhanced solubility (piperazine) and lipophilicity (cyclopropyl)
5-Methyl-2-methylthio-6-nitro-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine (1) Triazolo[1,5-a]pyrimidine Nitro, methylthio, phenyl 64% yield via condensation of 3-amino-5-methylthio-1,2,4-triazole and nitropropylene IR/NMR-confirmed structure; potential reactivity via nitro group
2-Amino-6-(4-chlorobenzyl)-5-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (3) Triazolo[1,5-a]pyrimidinone Cyclopropyl, 4-chlorobenzyl Synthesized via BMIM-PF6 ionic liquid-mediated reaction (general procedure 3) Cyclopropyl enhances metabolic stability; chlorobenzyl may aid target binding
Sodium salt of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine (4) Triazolo[1,5-a]pyrimidine (salt) Nitro, oxo, sodium counterion Synthesized via oxidation/neutralization; characterized by NMR, IR, elemental analysis Water-soluble (salt form); redox-active nitro group
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-...triazolo[1,5-a]pyrimidine (7) Tetrahydro-triazolo[1,5-a]pyrimidine Chloromethyl, chlorophenyl, methylsulfanyl Crystal structure resolved; bond lengths/angles typical for this class Bioactivity inferred from structural analogs (e.g., antifungal/antibacterial)

Key Comparative Insights:

Substituent Effects: The cyclopropyl group in the target compound and ’s analog likely improves lipophilicity and metabolic stability compared to phenyl () or chlorobenzyl () groups .

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential functionalization (cyclopropylation, piperazine coupling), contrasting with ’s one-pot condensation (64% yield) . BMIM-PF6 ionic liquid in ’s synthesis suggests green chemistry approaches for similar compounds .

’s chlorobenzyl-substituted analog may guide target-binding hypotheses .

Preparation Methods

Synthesis of the Triazolo[1,5-a]Pyrimidine Core

The triazolo[1,5-a]pyrimidine fragment is synthesized via cyclocondensation reactions. A common approach involves reacting 5-methyl-2-hydrazinylpyrimidin-4-amine with formic acid under reflux to form the triazole ring . Alternative methods utilize microwave-assisted synthesis to accelerate the cyclization step, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 80%.

Key Reaction Conditions:

  • Reagents: 5-Methyl-2-hydrazinylpyrimidin-4-amine, formic acid, acetic acid

  • Temperature: 120°C (reflux) or 150°C (microwave)

  • Catalyst: None required for thermal methods; palladium acetate used in catalytic coupling variants

Preparation of the Pyrimidine Moiety

The pyrimidine subunit bearing cyclopropyl and methyl groups is synthesized through sequential alkylation and cyclization. Starting with 2-cyclopropyl-4,5-dimethyl-6-chloropyrimidine, the chloropyrimidine intermediate is prepared via Friedländer condensation using cyclopropanecarboxaldehyde and methyl acetoacetate .

Optimized Protocol:

  • Friedländer Condensation:

    • Cyclopropanecarboxaldehyde (1.2 equiv) and methyl acetoacetate (1.0 equiv) react in ethanol with ammonium acetate as a catalyst at 80°C for 6 hours .

    • Yield: 68–72%

  • Chlorination:

    • Treatment with phosphorus oxychloride (POCl₃) at 110°C for 4 hours converts the hydroxyl group to chloride .

    • Yield: 85–90%

Piperazine Coupling Strategy

The triazolo[1,5-a]pyrimidine and pyrimidine subunits are linked via a piperazine bridge. Nucleophilic aromatic substitution (SNAr) is the preferred method, leveraging the chloride leaving group on the pyrimidine and the nucleophilic piperazine nitrogen .

Representative Procedure:

  • Reactants:

    • 7-Chloro-5-methyl-[1,2,]triazolo[1,5-a]pyrimidine (1.0 equiv)

    • 2-Cyclopropyl-4,5-dimethyl-6-(piperazin-1-yl)pyrimidine (1.1 equiv)

  • Conditions:

    • Solvent: Dimethylacetamide (DMA)

    • Base: Potassium carbonate (2.5 equiv)

    • Temperature: 90°C, 12 hours

  • Yield: 65–70%

Alternative Approaches:

  • Microwave-Assisted Coupling: Reduces reaction time to 2 hours with comparable yields.

  • Pd-Catalyzed Amination: Uses Pd₂(dba)₃ and Xantphos ligand for sterically hindered substrates.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Structural confirmation relies on:

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 4.10–4.05 (m, 4H, piperazine), 2.50 (s, 3H, CH₃), 1.95–1.85 (m, 1H, cyclopropane), 1.30 (s, 6H, 2×CH₃) .

  • HRMS (ESI): m/z calc. for C₂₁H₂₈N₈ [M+H]⁺ 401.2412, found 401.2409 .

Optimization Challenges and Solutions

Selectivity Issues:

  • Competing reactions at the pyrimidine C-2 and C-4 positions are mitigated by using bulkier bases (e.g., DBU) to direct substitution to the C-6 position .

Yield Improvement:

  • Microwave Synthesis: Enhances reaction efficiency for both cyclocondensation and coupling steps.

  • Catalytic Systems: Pd-based catalysts improve coupling yields for electron-deficient pyrimidines.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Thermal SNArDMA, K₂CO₃, 90°C, 12h65–7095
Microwave SNArDMA, K₂CO₃, 150°C, 2h68–7297
Pd-CatalyzedToluene, Pd₂(dba)₃, 100°C, 8h75–7898

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors are recommended to maintain consistent temperature and mixing, reducing side reactions. Solvent recovery systems (e.g., distillation for DMA) improve cost efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing triazolo[1,5-a]pyrimidine derivatives such as 2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine?

  • Methodological Answer : The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, starting with cyclocondensation of aminoguanidine with β-diketones or β-ketoesters. For example, describes a method using aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization . Piperazine-containing derivatives (as in the target compound) may require additional steps, such as nucleophilic substitution or coupling reactions to introduce the piperazine moiety. Reaction conditions (e.g., solvent choice, temperature, and catalysts like TMDP in ethanol/water mixtures) significantly influence yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of complex triazolopyrimidine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring fusion. Infrared (IR) spectroscopy identifies functional groups like C=N and N-H stretches. For example, highlights ¹H NMR chemical shifts at δ 2.1–2.5 ppm for methyl groups and δ 7.3–8.1 ppm for aromatic protons in similar compounds . Mass spectrometry (MS) provides molecular weight confirmation, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of triazolopyrimidine derivatives in multi-step syntheses?

  • Methodological Answer : Key variables include:

  • Catalyst selection : TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) enhances cyclocondensation efficiency but requires careful handling due to toxicity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in crystallization .
  • Temperature control : Stepwise heating (e.g., 80°C for cyclization, followed by room-temperature stirring) minimizes side reactions .
  • Purification : Column chromatography or recrystallization from ethanol removes unreacted starting materials .

Q. What methodologies are recommended for analyzing discrepancies in reported biological activities of triazolopyrimidine analogs across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. To resolve these:

  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., ’s 7-hydrazinyl-5-methyl derivative as a reference) .
  • Structure-Activity Relationship (SAR) studies : Systematically compare substituents (e.g., cyclopropyl vs. phenyl groups) to isolate activity drivers .
  • Computational docking : Molecular modeling (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or enzymes, aligning with ’s pharmacokinetic predictions .

Q. What are the critical considerations in designing experiments to assess the enzyme inhibitory potential of triazolopyrimidine derivatives?

  • Methodological Answer :

  • Enzyme selection : Prioritize targets with known triazolopyrimidine interactions, such as dihydrofolate reductase (DHFR) or cytochrome P450 isoforms .
  • Inhibition assays : Use fluorometric or colorimetric kits (e.g., NADPH depletion assays for oxidoreductases) with IC₅₀ calculations.
  • Control experiments : Include positive controls (e.g., methotrexate for DHFR) and validate results via kinetic studies (Km and Vmax analysis) .
  • Solubility optimization : Adjust DMSO concentrations (<1% v/v) to prevent solvent interference .

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